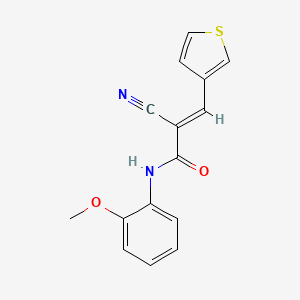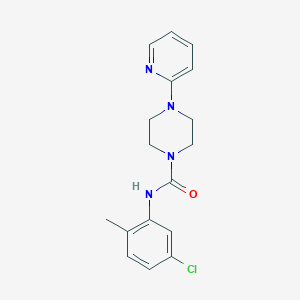![molecular formula C22H23BrN2O4 B5309217 N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucine](/img/structure/B5309217.png)
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucine is a synthetic compound that has gained significant attention in the field of scientific research. This compound is also known as BAA-1 and is a member of the family of N-acyl amino acid derivatives. BAA-1 has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various scientific applications.
Mecanismo De Acción
The mechanism of action of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucine involves the inhibition of the proteasome pathway. BAA-1 has been found to bind to the active site of the proteasome and inhibit its function, leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation of proteins ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucine has been found to exhibit a range of biochemical and physiological effects. BAA-1 has been reported to induce G2/M cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. BAA-1 has also been found to inhibit the migration and invasion of cancer cells, suggesting its potential as a therapeutic agent for metastatic cancers. Additionally, BAA-1 has been reported to exhibit anti-inflammatory and anti-oxidant activities, making it a potential candidate for treating various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucine is its high purity and yield, making it an ideal candidate for various lab experiments. BAA-1 has also been found to exhibit low toxicity, making it safe for use in in vitro and in vivo studies. However, one of the limitations of BAA-1 is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucine. One of the significant directions is to explore the potential of BAA-1 as a therapeutic agent for various cancers and inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of BAA-1 and its interaction with other cellular pathways. Furthermore, the development of novel synthesis methods for BAA-1 and its derivatives may lead to the discovery of more potent and effective compounds.
Métodos De Síntesis
The synthesis of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucine involves the reaction of 4-bromocinnamic acid with N-benzoyl-L-leucine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then purified through column chromatography to obtain the final product. This synthesis method has been reported to yield high purity and high yield of BAA-1.
Aplicaciones Científicas De Investigación
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucine has shown promising results in various scientific research applications. One of the significant applications of BAA-1 is in the field of cancer research. Studies have shown that BAA-1 exhibits anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BAA-1 has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, BAA-1 has been reported to exhibit anti-inflammatory and anti-oxidant activities, making it a potential candidate for treating various inflammatory diseases.
Propiedades
IUPAC Name |
2-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O4/c1-14(2)12-19(22(28)29)25-21(27)18(13-15-8-10-17(23)11-9-15)24-20(26)16-6-4-3-5-7-16/h3-11,13-14,19H,12H2,1-2H3,(H,24,26)(H,25,27)(H,28,29)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKDIQNJWBYHSI-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({3-[(cyclopropylamino)carbonyl]-1,4'-bipiperidin-1'-yl}methyl)benzoic acid](/img/structure/B5309145.png)


![5-({2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-1-yl]ethyl}thio)-1H-1,2,3-triazole](/img/structure/B5309169.png)
![1-[(5-methylisoxazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5309175.png)
![3-[(dimethylamino)methyl]-1-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-3-pyrrolidinol](/img/structure/B5309176.png)
![N'-benzyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]sulfamide](/img/structure/B5309187.png)
![6-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5309198.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5309203.png)
![7-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5309207.png)
![4-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B5309218.png)
![6-[2-(1-benzyl-1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5309222.png)

![N-[1-(4-ethylphenyl)ethyl]-2-furamide](/img/structure/B5309234.png)